REACTION_SMILES
|
[CH3:19][O:20][CH2:21][C:22](=[O:23])[Cl:24].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[Cl-:1].[Cl-:2].[NH2:3][c:4]1[c:5]([I:18])[c:6]([C:15](=[O:16])[OH:17])[c:7]([I:14])[c:8]([C:9](=[O:10])[OH:11])[c:12]1[I:13]>>[Cl-:1].[Cl-:24].[NH:3]([c:4]1[c:5]([I:18])[c:6]([C:15](=[O:16])[OH:17])[c:7]([I:14])[c:8]([C:9](=[O:10])[OH:11])[c:12]1[I:13])[C:22]([CH2:21][O:20][CH3:19])=[O:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1c(I)c(C(=O)O)c(I)c(C(=O)O)c1I
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)Nc1c(I)c(C(=O)O)c(I)c(C(=O)O)c1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |